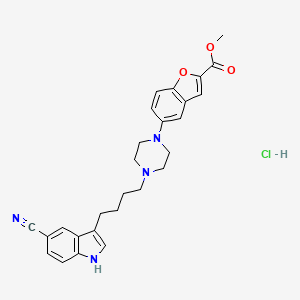
Vilazodone Methyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilazodone Methyl Ester Hydrochloride is a derivative of vilazodone, a medication primarily used to treat major depressive disorder. Vilazodone itself is classified as a serotonin modulator and is known for its dual mechanism of action, functioning both as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves multiple steps, starting with the reaction of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde to form intermediates. These intermediates undergo diazotization, Fischer indole cyclization, and nucleophilic substitution reactions . The final step involves the treatment of the intermediates with triethylamine and potassium carbonate to yield vilazodone .
Industrial Production Methods
Industrial production of vilazodone focuses on optimizing yield and purity while minimizing the use of expensive and toxic reagents. The process involves scalable methods that ensure high purity and yield, addressing safety and environmental concerns .
Analyse Chemischer Reaktionen
Types of Reactions
Vilazodone Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen.
Substitution: Commonly involves nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, triethylamine.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield vilazodone and its derivatives .
Wissenschaftliche Forschungsanwendungen
Vilazodone Methyl Ester Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on serotonin pathways and its potential use in treating other neurological disorders.
Medicine: Primarily used in the treatment of major depressive disorder, with ongoing research into its efficacy for other conditions.
Industry: Utilized in the development of new antidepressant medications and in the study of drug metabolism and pharmacokinetics .
Wirkmechanismus
Vilazodone Methyl Ester Hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the central nervous system and acting as a partial agonist of the 5-HT1A receptors. This dual mechanism increases serotonin levels in the brain, which is associated with its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Cymbalta (Duloxetine): A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Vortioxetine: Similar to vilazodone, it acts on multiple serotonin receptors and is used for major depressive disorder.
Uniqueness
Vilazodone Methyl Ester Hydrochloride is unique due to its combined SSRI and 5-HT1A partial agonist activity, which may result in fewer sexual side effects and weight gain compared to other antidepressants .
Eigenschaften
Molekularformel |
C27H29ClN4O3 |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
methyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H28N4O3.ClH/c1-33-27(32)26-16-21-15-22(6-8-25(21)34-26)31-12-10-30(11-13-31)9-3-2-4-20-18-29-24-7-5-19(17-28)14-23(20)24;/h5-8,14-16,18,29H,2-4,9-13H2,1H3;1H |
InChI-Schlüssel |
WIHJOZFCHNWLKN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


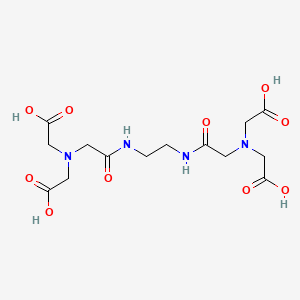
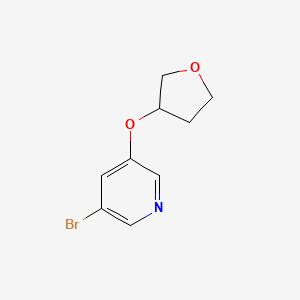


![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

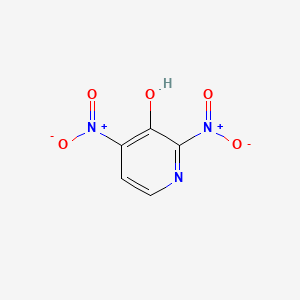

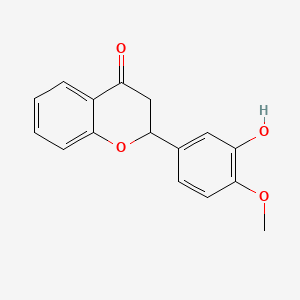
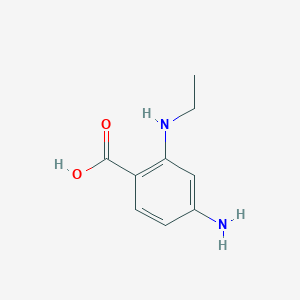
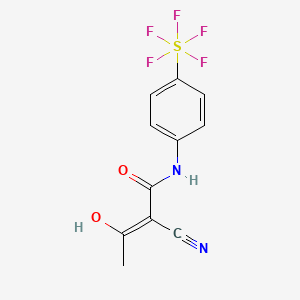
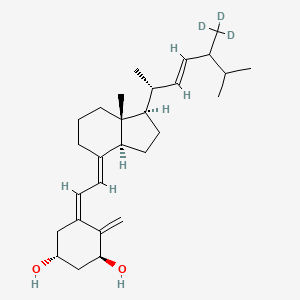
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
